Methyl 1-[(6-bromopyridin-3-yl)oxy]cyclopropane-1-carboxylate

Catalog No.
S14001644
CAS No.
M.F
C10H10BrNO3
M. Wt
272.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 1-[(6-bromopyridin-3-yl)oxy]cyclopropane-1-...

Product Name

Methyl 1-[(6-bromopyridin-3-yl)oxy]cyclopropane-1-carboxylate

IUPAC Name

methyl 1-(6-bromopyridin-3-yl)oxycyclopropane-1-carboxylate

Molecular Formula

C10H10BrNO3

Molecular Weight

272.09 g/mol

InChI

InChI=1S/C10H10BrNO3/c1-14-9(13)10(4-5-10)15-7-2-3-8(11)12-6-7/h2-3,6H,4-5H2,1H3

InChI Key

KOSIKXMJUFSSCJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CC1)OC2=CN=C(C=C2)Br

Methyl 1-[(6-bromopyridin-3-yl)oxy]cyclopropane-1-carboxylate is a chemical compound characterized by its unique structure, which includes a cyclopropane ring and a brominated pyridine moiety. The compound has the molecular formula C11H12BrNO2C_{11}H_{12}BrNO_2 and a molecular weight of approximately 270.12 g/mol. Its structure features a methyl ester group attached to the cyclopropane, making it a potential candidate for various

Typical for compounds containing ester and aromatic functionalities. Key reactions include:

  • Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
  • Nucleophilic Substitution: The bromine atom in the pyridine ring can be replaced by nucleophiles, leading to various derivatives.
  • Cyclopropane Ring Opening: Under certain conditions, the cyclopropane ring may open, allowing for further functionalization.

The synthesis of methyl 1-[(6-bromopyridin-3-yl)oxy]cyclopropane-1-carboxylate can be achieved through several methods:

  • Starting from Pyridine Derivatives: The synthesis may involve the bromination of pyridine followed by the introduction of a cyclopropane moiety through cyclopropanation reactions.
  • Esterification Reaction: The final step typically involves esterification of the carboxylic acid derived from the cyclopropane with methanol in the presence of an acid catalyst.
  • Using Protected Intermediates: Protecting groups may be employed during synthesis to prevent unwanted reactions at sensitive sites.

Methyl 1-[(6-bromopyridin-3-yl)oxy]cyclopropane-1-carboxylate has potential applications in:

  • Pharmaceutical Development: As a building block for synthesizing novel drugs due to its unique structural features.
  • Agricultural Chemicals: Its derivatives could serve as pesticides or herbicides, given the biological activity of similar compounds.
  • Material Science: Potential use in developing new materials or polymers with specific properties.

Interaction studies involving methyl 1-[(6-bromopyridin-3-yl)oxy]cyclopropane-1-carboxylate could focus on:

  • Protein Binding Affinity: Investigating how well this compound interacts with specific proteins or enzymes, which is crucial for drug development.
  • Receptor Activity: Assessing its ability to modulate receptor activity, particularly in pharmacological contexts.

Limited data is available on specific interaction studies for this compound, indicating a need for focused research.

Methyl 1-[(6-bromopyridin-3-yl)oxy]cyclopropane-1-carboxylate shares structural similarities with several other compounds. Here are some comparable compounds:

Compound NameStructural FeaturesUnique Aspects
Methyl 1-(bromomethyl)cyclopropane-1-carboxylateSimilar cyclopropane structureLacks the pyridine component
Methyl 1-(4-bromo-2-methoxyphenoxy)cyclopropaneContains a methoxy groupDifferent aromatic substitution
Methyl 2-(6-bromo-pyridin-3-yloxy)-propanoatePropanoate instead of cyclopropaneDifferent ring structure

The uniqueness of methyl 1-[(6-bromopyridin-3-yl)oxy]cyclopropane-1-carboxylate lies in its combination of a cyclopropane ring and a brominated pyridine, which may confer distinct reactivity and biological properties compared to its analogs.

This compound exemplifies how variations in structure can lead to significant differences in chemical behavior and potential applications across various fields such as medicinal chemistry and agrochemicals.

XLogP3

2.1

Hydrogen Bond Acceptor Count

4

Exact Mass

270.98441 g/mol

Monoisotopic Mass

270.98441 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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